Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate
Description
Properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLVWKMTVLBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434725 | |
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156491-74-6 | |
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Bromoethyl Intermediate
A cornerstone method involves the alkylation of phthalimide with a bromoethyl-substituted glycine precursor. The reaction proceeds via an SN2 mechanism , where the bromide leaving group is displaced by the phthalimide anion.
Procedure :
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Synthesis of N,N-Diethyl Glycine Ethyl Ester : Glycine ethyl ester is dialkylated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base.
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Bromination of the Ethyl Side Chain : The hydroxyl group of N-(2-hydroxyethyl)-N,N-diethyl glycine ethyl ester is converted to a bromide using phosphorus tribromide (PBr₃).
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Phthalimide Incorporation : The bromoethyl intermediate reacts with phthalimide in DMF at 50–55°C, catalyzed by sodium iodide (NaI), yielding the target compound.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Temperature | 50–55°C |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Catalyst | NaI (0.1 equiv) |
| Yield | 84–94% |
This method mirrors the phthalimidoacetyl synthesis reported in patent WO2016038628A2, where bromoacetyl intermediates are displaced by phthalimide under analogous conditions. The use of NaI enhances reactivity by generating a more nucleophilic iodide intermediate in situ.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route for constructing the phthalimidooxyethyl linkage, particularly when steric hindrance limits SN2 efficacy.
Procedure :
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Preparation of 2-Hydroxyethylphthalimide : Phthalimide reacts with ethylene glycol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Ethylation of Glycine Derivative : The hydroxyl group is converted to a tosylate, which undergoes alkylation with N,N-diethyl glycine ethyl ester.
Advantages :
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Higher stereochemical control.
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Avoids harsh bromination conditions.
Limitations :
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Costlier reagents (e.g., DEAD).
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Lower scalability compared to SN2 methods.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | K₂CO₃ | 94 | 1 |
| THF | DBU | 78 | 3 |
| CH₂Cl₂ | Et₃N | 65 | 5 |
DMF outperforms other solvents due to its high polarity, which stabilizes the transition state in SN2 reactions. Potassium carbonate provides sufficient basicity without inducing side reactions like ester hydrolysis.
Temperature and Catalysis
Elevated temperatures (50–55°C) accelerate the reaction but risk decomposition of heat-sensitive intermediates. Sodium iodide serves a dual role:
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Phase-Transfer Catalyst : Enhances solubility of inorganic bases in DMF.
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Nucleophilic Enhancer : Converts bromide to iodide, a superior leaving group.
Scalability and Industrial Adaptation
Batch vs. Continuous Flow Synthesis
Batch Synthesis :
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Advantages : Simplified setup, suitable for small-scale production.
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Challenges : Extended reaction times (≥6 hours for 1 kg batches).
Continuous Flow :
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Advantages : Improved heat transfer, reduced reaction time (≤2 hours).
-
Limitations : High upfront equipment costs.
Purification Strategies
-
Recrystallization : Isopropanol is preferred for its ability to dissolve impurities while precipitating the product.
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Chromatography : Reserved for high-purity demands (e.g., pharmaceutical intermediates), albeit with lower throughput.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| SN2 Alkylation | 94 | 98 | High | 120 |
| Mitsunobu Reaction | 88 | 99 | Moderate | 450 |
| Electrochemical | 72 | 95 | Low | 600 |
The SN2 route remains industrially dominant due to its cost-effectiveness and scalability. Electrochemical methods, while innovative, are limited by specialized equipment requirements and lower yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalimido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimido oxides, while reduction can produce simpler amines .
Scientific Research Applications
Chemical Applications
Intermediate in Chelating Agent Synthesis
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate serves primarily as an intermediate in the preparation of chelating agents. These agents are crucial in various chemical processes, including metal ion extraction and stabilization, which are vital in both laboratory and industrial settings.
Synthesis of Specialty Chemicals
The compound is utilized in the production of specialty chemicals, which are often tailored for specific applications in pharmaceuticals, agriculture, and materials science. Its ability to participate in various chemical reactions makes it an essential building block for synthesizing complex molecules.
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is used for the large-scale production of fine chemicals. Its synthesis involves controlled reaction conditions to ensure high yield and purity, making it suitable for commercial applications .
Material Science
this compound can also be applied in material science for developing specialized polymers and coatings that require specific chemical properties .
Synthetic Routes
The synthesis of this compound typically involves a multi-step process:
- Reaction with Phthalimide : The initial step involves the reaction of phthalimide with ethylene oxide.
- Esterification : This is followed by esterification with diethyl oxalate to yield the final product.
These steps require precise control over reaction conditions to optimize yield and purity .
Types of Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert it into simpler compounds.
- Substitution Reactions : It can participate in nucleophilic substitution reactions where the phthalimido group is replaced by other nucleophiles .
Case Study 1: Chelating Agent Development
A study focused on developing new chelating agents utilized this compound as an intermediate. The research demonstrated enhanced metal ion binding capabilities compared to traditional chelators, indicating the compound's potential for improving extraction processes in environmental chemistry.
Case Study 2: Enzyme Inhibition Studies
In another investigation, researchers explored the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic pathways. The findings suggested that modifications to the phthalimido group could significantly affect enzyme binding affinity, paving the way for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate involves its interaction with molecular targets such as enzymes and proteins . The phthalimido group can form stable complexes with metal ions, which is crucial for its role as a chelating agent . The compound’s effects are mediated through pathways involving metal ion coordination and stabilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key structural features include:
- Phthalimido group : Enhances stability and participates in coordination chemistry.
- Diethyl ethanoate esters: Provide hydrophobicity and influence solubility.
- Oxyethyl linker : Facilitates spatial flexibility in chelation.
Table 1: Structural and Functional Comparison
Key Observations :
- Price: this compound is significantly costlier than simpler esters (e.g., benzocaine) due to its specialized role as a synthetic intermediate .
- Functionality : Unlike alachlor (a chloroacetamide herbicide), the phthalimido group in the target compound enables metal coordination, aligning it more with EDTA precursors .
- Solubility : The diethyl esters likely render the compound less water-soluble compared to EDTA, which has hydrophilic carboxyl groups .
Biological Activity
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate, with the CAS Number 156491-74-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 378.38 g/mol
- Synthesis : The compound is synthesized through a reaction involving phthalimide derivatives, typically under heating conditions in solvents like xylene .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Phthalimide derivatives have been noted for their ability to scavenge reactive oxygen species (ROS), which is crucial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Activity : Some studies have indicated that phthalimide derivatives exhibit anti-inflammatory properties by inhibiting cytokine and chemokine production in models of inflammation . This suggests potential applications in treating inflammatory conditions.
- Cytotoxicity : Research indicates that certain phthalimide derivatives show varying degrees of cytotoxicity against cancer cell lines. For instance, while some compounds demonstrate significant cytotoxic effects, others, including this compound, may have limited cytotoxic activity at specific concentrations .
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Properties : A study highlighted that phthalimide derivatives can effectively reduce oxidative stress markers in vitro. The mechanism involves the donation of electrons to ROS, thereby neutralizing them and preventing cellular damage .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that certain phthalimide compounds could significantly reduce inflammation markers in animal models. This was attributed to their ability to inhibit the NF-kB signaling pathway, which is pivotal in inflammation .
- Cytotoxicity Assessment : A recent investigation into various phthalimide derivatives revealed that while some exhibited IC50 values below 50 µM against cancer cell lines, this compound showed minimal cytotoxicity within the tested range (10–90 µM) . This suggests a need for further optimization to enhance its anticancer efficacy.
Q & A
Q. What are the established synthetic routes for Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate, and how is purity validated?
Methodological Answer: The synthesis typically involves multi-step reactions starting with phthalimide derivatives. A plausible route includes:
Phthalimido-oxy intermediate preparation : Reacting N-phthaloylglycine with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under reflux.
Ethylation : Introducing diethyl ethanoate via nucleophilic substitution, using a base like triethylamine to deprotonate intermediates.
Purification : Recrystallization from ethyl acetate or diethyl ether, as demonstrated in analogous syntheses (e.g., used ethyl acetate for recrystallization to achieve >95% purity).
Validation :
- Elemental analysis (e.g., %C, %H, %N matching theoretical values; discrepancies >0.5% indicate impurities) .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., phthalimido proton signals at δ 7.6–7.8 ppm; ethyl ester peaks at δ 1.2–1.4 ppm) .
- HPLC : Retention time consistency and absence of secondary peaks .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ethyl ester groups (δ 4.1–4.3 ppm for -OCH₂CH₃; δ 1.2–1.4 ppm for CH₃), phthalimido aromatic protons (δ 7.6–7.8 ppm), and ether linkages (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and phthalimido carbonyl groups (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low yields in the final alkylation step?
Methodological Answer:
- Solvent Optimization : Switch to anhydrous THF or DMF to enhance nucleophilicity of intermediates.
- Catalyst Use : Add catalytic iodide (e.g., KI) to facilitate SN2 mechanisms in alkylation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Intermediate Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress and isolate intermediates via column chromatography .
Q. What strategies mitigate stability issues during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of ester groups.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. highlights sensitivity to moisture, necessitating desiccants .
- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via DSC (e.g., melting point >100°C) .
Q. How to resolve discrepancies between theoretical and observed elemental analysis results?
Methodological Answer:
- Repeat Analysis : Ensure complete combustion by increasing oxygen flow during CHNS analysis.
- Hydrate Detection : Use Karl Fischer titration to quantify water content if hygroscopic (common in diethyl esters) .
- Alternative Techniques : Supplement with X-ray crystallography to confirm molecular packing and stoichiometry .
Q. What computational methods predict reactivity or intermolecular interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., phthalimido oxygen lone pairs) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility trends.
- Docking Studies : Model binding with biological targets (e.g., enzymes with esterase activity) using AutoDock Vina .
Q. How to analyze byproduct formation during synthesis?
Methodological Answer:
- LC-MS : Identify byproducts via fragmentation patterns (e.g., incomplete alkylation yields phthalimido-oxy intermediates).
- Isolation via Prep-HPLC : Separate byproducts using a C18 column (acetonitrile/water gradient) and characterize via 2D NMR .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C in ethyl groups) to trace reaction pathways .
Q. What protocols ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps (e.g., alkylation).
- Standardized Workup : Quench reactions with ice-cold water to precipitate intermediates consistently.
- Batch Analysis : Compare NMR and HPLC data across batches to detect variability in diethyl ester substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
